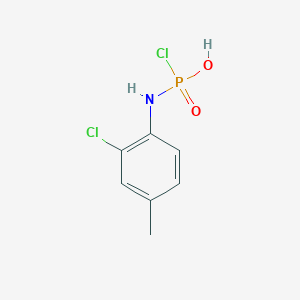
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a chlorinated methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid typically involves the reaction of 2-chloro-4-methylaniline with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a set duration to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.
Hydrolysis: The phosphoramidic acid group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphoramidic acid group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloro-4-methylphenyl)phosphoramidic acid: Similar structure but lacks the chloridic acid group.
N-(2-Chloro-4-methylphenyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphoramidic acid group.
N-(2-Chloro-4-methylphenyl)phosphorothioic acid: Contains a phosphorothioic acid group, introducing sulfur into the structure.
Uniqueness
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid is unique due to the presence of both a chlorinated phenyl ring and a phosphoramidic acid group
Propiedades
Número CAS |
91467-51-5 |
|---|---|
Fórmula molecular |
C7H8Cl2NO2P |
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
chloro-N-(2-chloro-4-methylphenyl)phosphonamidic acid |
InChI |
InChI=1S/C7H8Cl2NO2P/c1-5-2-3-7(6(8)4-5)10-13(9,11)12/h2-4H,1H3,(H2,10,11,12) |
Clave InChI |
AXFQRHZCNJWQGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NP(=O)(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
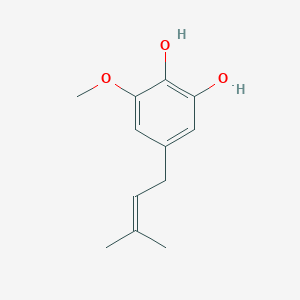
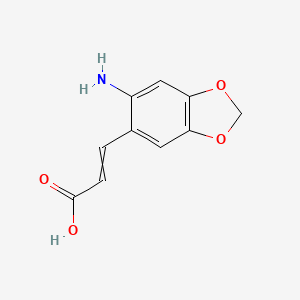
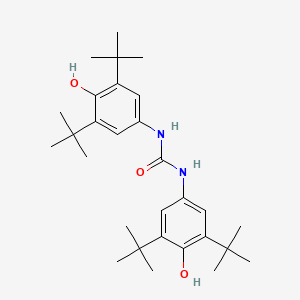
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
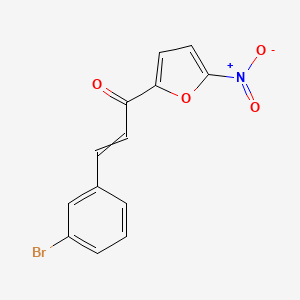
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
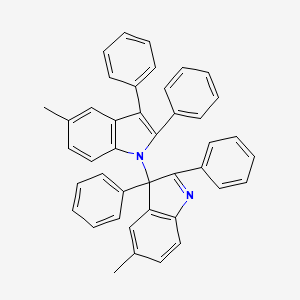

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
